- Preparation of substituted pyrimidine compounds as inhibitors of epidermal growth factor receptor (EGFR) kinases for treating cancer, World Intellectual Property Organization, , ,

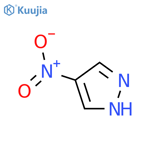

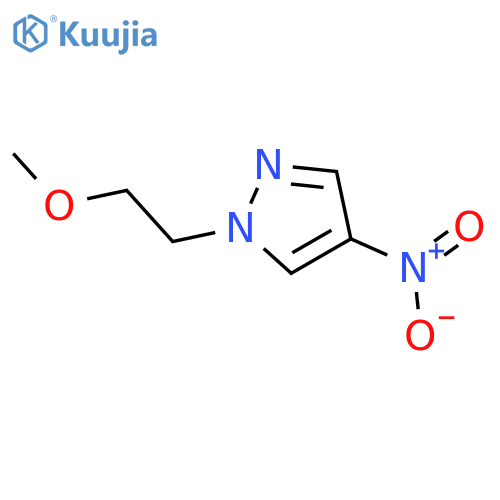

Cas no 948570-75-0 (1-(2-methoxyethyl)-4-nitro-pyrazole)

948570-75-0 structure

Productnaam:1-(2-methoxyethyl)-4-nitro-pyrazole

CAS-nummer:948570-75-0

MF:C6H9N3O3

MW:171.153960943222

MDL:MFCD02755678

CID:829562

PubChem ID:57820554

1-(2-methoxyethyl)-4-nitro-pyrazole Chemische en fysische eigenschappen

Naam en identificatie

-

- 1-(2-methoxyethyl)-4-nitro-1H-Pyrazole

- 1-(2-methoxyethyl)-4-nitropyrazole

- 1H-Pyrazole, 1-(2-methoxyethyl)-4-nitro-

- SGZBZPUTFUMZBQ-UHFFFAOYSA-N

- KM3319

- AK202787

- V9483

- COCCN1C=C(C=N1)[N+]([O-])=O

- 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole (ACI)

- 1-(2-methoxyethyl)-4-nitro-pyrazole

- MFCD02755678

- DS-10308

- SY236652

- DA-31361

- SCHEMBL2173500

- CS-0124091

- 948570-75-0

- DTXSID601284996

- YMB57075

- AKOS027253177

-

- MDL: MFCD02755678

- Inchi: 1S/C6H9N3O3/c1-12-3-2-8-5-6(4-7-8)9(10)11/h4-5H,2-3H2,1H3

- InChI-sleutel: SGZBZPUTFUMZBQ-UHFFFAOYSA-N

- LACHT: [O-][N+](C1=CN(CCOC)N=C1)=O

Berekende eigenschappen

- Exacte massa: 171.06439116g/mol

- Monoisotopische massa: 171.06439116g/mol

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 0

- Aantal waterstofbondacceptatoren: 4

- Zware atoomtelling: 12

- Aantal draaibare bindingen: 3

- Complexiteit: 159

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 0

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- XLogP3: -0.2

- Topologisch pooloppervlak: 72.9

1-(2-methoxyethyl)-4-nitro-pyrazole Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| TRC | B486310-100mg |

1-(2-Methoxyethyl)-4-nitro-1H-pyrazole |

948570-75-0 | 100mg |

$ 80.00 | 2022-06-07 | ||

| abcr | AB422803-1 g |

1-(2-Methoxyethyl)-4-nitro-1H-pyrazole; . |

948570-75-0 | 1g |

€144.50 | 2023-04-24 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU0707-10G |

1-(2-methoxyethyl)-4-nitro-pyrazole |

948570-75-0 | 95% | 10g |

¥ 1,597.00 | 2023-04-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU0707-100G |

1-(2-methoxyethyl)-4-nitro-pyrazole |

948570-75-0 | 95% | 100g |

¥ 9,662.00 | 2023-04-12 | |

| Chemenu | CM255956-25g |

1-(2-Methoxyethyl)-4-nitro-1H-pyrazole |

948570-75-0 | 95+% | 25g |

$520 | 2021-08-04 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M57640-250mg |

1-(2-Methoxyethyl)-4-nitro-1h-pyrazole |

948570-75-0 | 97% | 250mg |

¥156.0 | 2024-07-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PG382-200mg |

1-(2-methoxyethyl)-4-nitro-pyrazole |

948570-75-0 | 97% | 200mg |

131.0CNY | 2021-08-04 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PG382-5g |

1-(2-methoxyethyl)-4-nitro-pyrazole |

948570-75-0 | 97% | 5g |

822.0CNY | 2021-08-04 | |

| TRC | B486310-50mg |

1-(2-Methoxyethyl)-4-nitro-1H-pyrazole |

948570-75-0 | 50mg |

$ 65.00 | 2022-06-07 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M57640-25g |

1-(2-Methoxyethyl)-4-nitro-1h-pyrazole |

948570-75-0 | 97% | 25g |

¥2414.0 | 2024-07-19 |

1-(2-methoxyethyl)-4-nitro-pyrazole Productiemethode

Productiemethode 1

Reactievoorwaarden

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; rt; 5 h, rt → 90 °C

Referentie

Productiemethode 2

Reactievoorwaarden

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 6 h, reflux

Referentie

- Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors, Bioorganic & Medicinal Chemistry, 2019, 27(8), 1646-1657

Productiemethode 3

Reactievoorwaarden

1.1 Reagents: Triphenylphosphine , Di-tert-butyl azodicarboxylate Solvents: Tetrahydrofuran ; 0 °C; 4 - 16 h, rt

Referentie

- Preparation of pyrazole derivatives and compositions containing them for the treatment and prevention of diseases associated with hypermineralization, World Intellectual Property Organization, , ,

Productiemethode 4

Reactievoorwaarden

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 18 h, 60 °C

Referentie

- Preparation of hydroxyamidine derivatives useful as indoleamine 2,3-dioxygenase inhibitors, World Intellectual Property Organization, , ,

Productiemethode 5

Reactievoorwaarden

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 12 h, 80 °C

Referentie

- Preparation of sulphonyl urea derivatives as NLRP3 inflammasome modulators for the treatment of inflammatory, autoinflammatory, autoimmune and neoplastic diseases, World Intellectual Property Organization, , ,

Productiemethode 6

Reactievoorwaarden

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 4 h, 100 °C

Referentie

- Preparation of heterocyclic compounds as CDK kinase inhibitors for the treatment of cancer, World Intellectual Property Organization, , ,

Productiemethode 7

Reactievoorwaarden

1.1 Solvents: Acetonitrile ; 6 h, rt → 60 °C

Referentie

- Preparation of substituted pyrrolopyrimidine compounds, compositions thereof, and their use in the treatment of triple negative breast cancer, United States, , ,

Productiemethode 8

Reactievoorwaarden

1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetonitrile ; overnight, reflux

Referentie

- Preparation of 1H-pyrazolo[3,4-d]pyrimidine derivatives as jak kinase inhibitors, World Intellectual Property Organization, , ,

Productiemethode 9

Reactievoorwaarden

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; rt → 80 °C; 16 h, 80 °C

Referentie

- Pyrimidine derivatives as EGFR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of lung cancer, World Intellectual Property Organization, , ,

Productiemethode 10

Reactievoorwaarden

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 12 h, reflux

Referentie

- Preparation of substituted phenylpyrimidine derivative as JAK inhibitor for treating autoimmune disease, China, , ,

Productiemethode 11

Reactievoorwaarden

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 4 h, 80 °C

Referentie

- Preparation of pyrazolylaminopyrimidinylbenzylthiazolecarboxamide derivatives and analogs for use as Bruton's tyrosine kinase inhibitors, World Intellectual Property Organization, , ,

Productiemethode 12

Reactievoorwaarden

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 5 h, rt → 90 °C

Referentie

- Substituted pyrimidine compounds, compositions and medicinal applications thereof, India, , ,

Productiemethode 13

Reactievoorwaarden

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; rt → 80 °C; 16 h, 80 °C

Referentie

- Pyrimidopyrazole compounds as fourth generation EGFR inhibitors, World Intellectual Property Organization, , ,

Productiemethode 14

Reactievoorwaarden

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; rt; 30 min, rt

1.2 rt; 16 h, rt

1.3 Solvents: Water ; rt

1.2 rt; 16 h, rt

1.3 Solvents: Water ; rt

Referentie

- Preparation of thiazolo[5,4-d]pyrimidine derivatives as IRAK kinase inhibitors and uses thereof, World Intellectual Property Organization, , ,

Productiemethode 15

Reactievoorwaarden

1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 3 h, rt

Referentie

- Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application, World Intellectual Property Organization, , ,

Productiemethode 16

Reactievoorwaarden

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 3 d, 60 °C

Referentie

- Preparation of fused pyrimidine compounds for the treatment of cancers associated with EGFR and HER2 mutations and their compositions containing them, World Intellectual Property Organization, , ,

Productiemethode 17

Reactievoorwaarden

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, 50 °C

Referentie

- Preparation of pyrazole derivatives as JAK inhibitors for treatment of autoimmune disease or cancer, World Intellectual Property Organization, , ,

Productiemethode 18

Reactievoorwaarden

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 18 h, reflux

Referentie

- Nitrogen-containing heteroaromatic ring derivative as tyrosine kinase inhibitor and its preparation, World Intellectual Property Organization, , ,

Productiemethode 19

Reactievoorwaarden

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 6 h, 60 °C

Referentie

- Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study, Bioorganic Chemistry, 2020, 102,

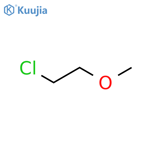

1-(2-methoxyethyl)-4-nitro-pyrazole Raw materials

1-(2-methoxyethyl)-4-nitro-pyrazole Preparation Products

1-(2-methoxyethyl)-4-nitro-pyrazole Gerelateerde literatuur

-

D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905

-

Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845

-

Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234

-

Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943

948570-75-0 (1-(2-methoxyethyl)-4-nitro-pyrazole) Gerelateerde producten

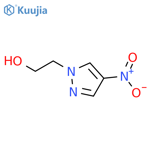

- 42027-81-6(2-(4-nitropyrazol-1-yl)ethanol)

- 2098155-49-6((Z)-N'-hydroxy-2-(4-methoxy-4-(trifluoromethyl)piperidin-1-yl)acetimidamide)

- 438489-57-7(5-{3-(4-chlorophenyl)imidazo1,5-apyridin-1-ylmethylidene}-1,3-diazinane-2,4,6-trione)

- 1187930-14-8((S)-1-Cbz-3-isopropyl-piperazine)

- 1432680-87-9(7-aminonorbornane-2-carboxylic acid)

- 1937266-24-4(N-1-(1,2,3-thiadiazol-4-yl)ethylidenehydroxylamine)

- 26803-60-1(Ethyl 4-oxo-4-(4-propan-2-ylphenyl)butanoate)

- 1246523-69-2(Glyceryl 1,3-Distearate-d5)

- 1806724-72-0(Ethyl 5-hydroxy-4-methyl-2-(trifluoromethoxy)pyridine-3-acetate)

- 82137-81-3(2'-(2-Chloroanilino)-6'-(dibutylamino)fluoran)

Aanbevolen leveranciers

Amadis Chemical Company Limited

(CAS:948570-75-0)1-(2-methoxyethyl)-4-nitro-pyrazole

Zuiverheid:99%/99%

Hoeveelheid:5g/25g

Prijs ($):162.0/338.0